3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid
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Overview
Description
3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound with a unique structure that includes an adamantyl group, a chloro-nitrophenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multiple steps:
Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The resulting adamantylcarbonyl compound is then reacted with an amine to form the adamantylcarbonylamino intermediate.
Coupling with Chloro-nitrophenyl Group: The intermediate is then coupled with a 2-chloro-5-nitrophenyl compound through a nucleophilic substitution reaction.
Formation of Propanoic Acid Backbone: Finally, the propanoic acid backbone is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and chloro-nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to proteins or enzymes. The chloro-nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, affecting the compound’s overall activity. The propanoic acid backbone allows for potential ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Adamantylcarbonyl)amino]-3-(2-bromo-5-nitrophenyl)propanoic acid
- 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-methylphenyl)propanoic acid
- 3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-fluorophenyl)propanoic acid
Uniqueness
3-[(1-Adamantylcarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the combination of its adamantyl group, which provides rigidity and bulk, and the chloro-nitrophenyl group, which offers diverse reactivity
Properties
Molecular Formula |
C20H23ClN2O5 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(2-chloro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C20H23ClN2O5/c21-16-2-1-14(23(27)28)6-15(16)17(7-18(24)25)22-19(26)20-8-11-3-12(9-20)5-13(4-11)10-20/h1-2,6,11-13,17H,3-5,7-10H2,(H,22,26)(H,24,25) |
InChI Key |
NJADQPPBRWNSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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